molecular formula C9H8ClN5O B2515530 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide CAS No. 355826-97-0

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide

Cat. No.: B2515530
CAS No.: 355826-97-0
M. Wt: 237.65
InChI Key: RJSDVFFKEOEUKL-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted at the 4-position with a tetrazole moiety. The tetrazole group, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and hydrogen-bonding properties. This compound’s structure suggests applications in drug discovery, particularly in areas where tetrazoles act as bioisosteres for carboxylic acids or nitro groups .

Properties

IUPAC Name

2-chloro-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSDVFFKEOEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide typically involves the reaction of 4-(1H-tetrazol-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

Building Block in Synthesis:
2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions: Formation of substituted derivatives with different functional groups.
  • Oxidation and Reduction: Generation of oxidized or reduced tetrazole derivatives.
  • Hydrolysis: Conversion into carboxylic acids and amines.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Biological Applications

Antimicrobial Activity:
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against yeast species like Candida albicans. The biological activity was linked to the structural characteristics of the compounds, particularly the position of substituents on the phenyl ring .

Potential Anticancer Properties:
The compound's tetrazole moiety has been investigated for its potential role as a biochemical probe in cancer research. The ability of tetrazoles to mimic nucleotides allows them to interfere with cellular processes, potentially leading to therapeutic applications in oncology.

Medical Research

Therapeutic Properties:
Ongoing research is exploring the therapeutic potential of this compound in various medical contexts, including:

  • Antimicrobial Agents: Developing new classes of antibiotics to combat resistant bacterial strains.
  • Cancer Treatment: Investigating its efficacy in inhibiting tumor growth through targeted interactions with cellular receptors.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative products in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisInvolved in substitution, oxidation, reduction, and hydrolysis reactions
BiologyAntimicrobial and anticancer researchEffective against Gram-positive bacteria; potential anticancer properties
MedicineTherapeutic agent explorationInvestigated for antibiotic and anticancer applications
IndustryMaterial developmentUsed in creating innovative pharmaceutical and agrochemical products

Case Studies

  • Antimicrobial Efficacy Study: A comprehensive study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides, including derivatives of this compound. The results showed that compounds with halogenated substituents demonstrated enhanced lipophilicity and antimicrobial activity against resistant strains .
  • Cancer Therapeutics Research: Investigations into the interactions between tetrazole derivatives and cancer cell receptors revealed promising results, suggesting that these compounds could serve as leads for novel anticancer drugs.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. The chloro and acetamide groups can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Chloroacetamide Derivatives

2.1 Structural and Electronic Comparisons

The target compound’s tetrazole substituent distinguishes it from other chloroacetamides. Key comparisons include:

2.1.1 Heterocyclic Substituents
  • Pyridine Derivatives :

    • Example: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide ()
    • The pyridine ring introduces aromaticity with moderate electron-withdrawing effects. Pyridine derivatives are often explored for antimicrobial activity but may exhibit lower metabolic stability compared to tetrazoles due to reduced hydrogen-bonding capacity .
    • Key Difference : Tetrazoles enhance metabolic stability and mimic carboxylic acids, advantageous in drug design .
  • Thiazole Derivatives: Example: 2-Chloro-N-(thiazol-2-yl)acetamide () Thiazoles are sulfur-containing heterocycles with applications in anticancer and antimicrobial agents.
  • Oxadiazole Derivatives :

    • Example: 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide ()
    • Oxadiazoles are bioisosteres for esters, improving metabolic resistance. However, tetrazoles provide superior polarity, enhancing solubility in aqueous environments .
2.1.2 Aliphatic and Aromatic Substituents
  • Cyclohexyl Derivatives :

    • Example: 2-Chloro-N-(4-ethylcyclohexyl)acetamide ()
    • Aliphatic substituents increase lipophilicity (predicted LogP ~2.8), favoring membrane permeability but reducing water solubility. The target compound’s tetrazole group balances lipophilicity (predicted LogP ~2.1) with polar surface area, optimizing bioavailability .
  • Nitro-Substituted Derivatives :

    • Example: 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide ()
    • Nitro groups are strong electron-withdrawing moieties, accelerating reactivity in nucleophilic substitutions. However, nitro groups are associated with toxicity risks, limiting therapeutic utility compared to tetrazoles .
2.4 Physicochemical and Pharmacokinetic Properties
Property Target Compound 2-Chloro-N-(thiazol-2-yl)-acetamide 2-Chloro-N-(4-ethylcyclohexyl)-acetamide
Molecular Weight (g/mol) ~225.6 ~190.6 ~203.7
Predicted LogP ~2.1 ~1.5 ~2.8
Polar Surface Area (Ų) ~69 ~56 ~29
Solubility (mg/mL) Moderate (aqueous) High Low
  • Implications : The target compound’s higher polar surface area (tetrazole) improves solubility over aliphatic derivatives but may reduce blood-brain barrier penetration compared to thiazoles .

Biological Activity

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The presence of the chloro and tetrazole groups enhances its binding affinity to specific receptors or enzymes, facilitating its antimicrobial and anticancer effects. Ongoing research is focused on elucidating these pathways further.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study screening several chloroacetamides revealed that those with halogenated substituents on the phenyl ring demonstrated enhanced effectiveness against both Gram-negative and Gram-positive bacteria. The lipophilicity introduced by these substituents allows for better membrane penetration, which is critical for antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeNotes
N-(4-chlorophenyl)-2-chloroacetamideModerateHighHigh lipophilicity
N-(3-bromophenyl)-2-chloroacetamideHighModerateEffective against C. albicans
This compoundTBDTBDFurther studies needed

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing tetrazole rings have been linked to significant cytotoxicity against different cancer cell lines .

Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several tetrazole-acetamide derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability with IC50 values comparable to established chemotherapeutics .

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compoundTBDA431Apoptosis induction
Benzothiazole derivative5.6MCF7Cell cycle arrest
Tetrazole-acetamide derivative3.2HeLaDNA damage

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